

# The Evolution and Application of Trisazo Acid Dyes: A Technical Guide

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An in-depth exploration of the history, synthesis, and multifaceted applications of complex azo dyes, with a focus on C.I. Acid Black 210, for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the historical development and use of trisazo acid dyes, a significant class of synthetic colorants valued for their intense shades and high performance. While the broader family of azo dyes dates back to the mid-19th century, the structural complexity of trisazo dyes represents a more modern advancement in dye chemistry, delivering superior properties for demanding applications. This document details the synthesis, performance characteristics, and diverse applications of these dyes, with a particular focus on C.I. Acid Black 210 as a representative example of a trisazo acid dye. For comparative purposes, the well-established disazo dye Naphthol Blue Black (C.I. Acid Black 1) is also discussed.

## Historical Development: The Quest for Color and Permanence

The journey of synthetic dyes began in 1856 with William Henry Perkin's synthesis of Mauveine.<sup>[1]</sup> Shortly after, in 1858, Johann Peter Griess discovered the diazotization reaction, the cornerstone of azo dye chemistry, which involves the conversion of a primary aromatic amine into a diazonium salt.<sup>[2]</sup> This reactive intermediate could then be coupled with electron-rich aromatic compounds like phenols or amines to form intensely colored azo compounds characterized by the -N=N- chromophore.<sup>[1][3]</sup>

The initial wave of innovation produced monoazo dyes, such as Aniline Yellow, discovered in 1861.[3] These were followed by disazo dyes, which contain two azo linkages. A key breakthrough in this class was Congo Red, the first direct dye for cotton, synthesized in 1884.[4] This dye could color cellulosic fibers without the need for a mordant—a substance used to fix the dye to the cloth.[2]

The development of trisazo and polyazo (three or more azo groups) dyes was a logical progression, driven by the demand for deeper shades, particularly blacks, and improved fastness properties.[3][5] Trisazo acid dyes, containing three azo groups and anionic functional groups like sulfonic acid, were engineered for application to protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[6][7] These dyes form ionic bonds with the protonated amino groups of the fibers in an acidic dyebath.[6]

A significant example of a modern trisazo acid dye is C.I. Acid Black 210, which was invented and patented by BASF in 1984 under the name Luganil Black NT.[8] Its development was a response to the rising demand for high-performance, benzidine-free black dyes for the leather and textile industries.[8]

## Chemical Synthesis and Structure

The synthesis of trisazo acid dyes is a multi-step process involving sequential diazotization and coupling reactions. The general principle is to build the molecule step-by-step, carefully controlling the pH and temperature at each stage to direct the coupling to the desired position.

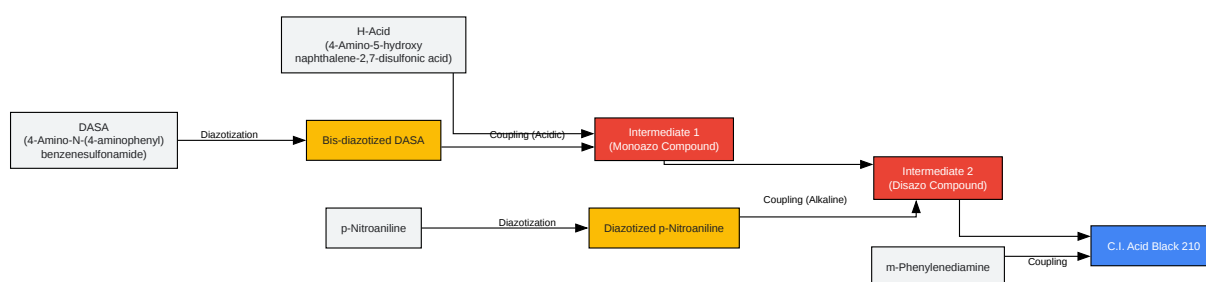
### Synthesis of C.I. Acid Black 210

C.I. Acid Black 210 (Molecular Formula:  $C_{34}H_{25}K_2N_{11}O_{11}S_3$ ) is a complex trisazo dye.[9] Its synthesis involves three main stages, starting from three key aromatic amines: 4-Amino-N-(4-aminophenyl)benzenesulfonamide (DASA), p-nitroaniline (PNA), and m-Phenylenediamine (MPD), along with a central coupling component, H-Acid (4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid).[9][10]

The synthesis pathway is as follows:

- **First Diazotization & Coupling:** DASA is bis-diazotized and coupled with one molecule of H-Acid under acidic conditions.

- Second Diazotization & Coupling: p-Nitroaniline is diazotized and then coupled to the previously formed monoazo compound under alkaline conditions. This directs the coupling to a different position on the H-Acid molecule.
- Third Coupling: The resulting disazo intermediate is then coupled with m-Phenylenediamine to form the final trisazo dye.[9][10]



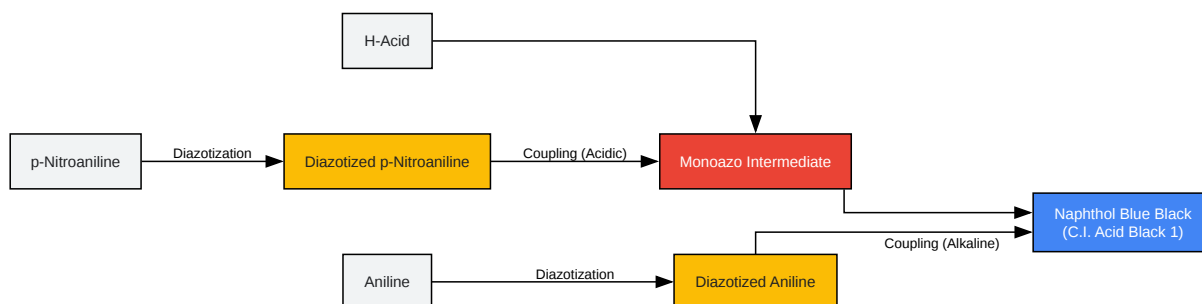
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Figure 1: Synthesis Pathway of C.I. Acid Black 210

## Synthesis of Naphthol Blue Black (C.I. Acid Black 1)

For comparison, Naphthol Blue Black (a disazo dye with Molecular Formula:  $C_{22}H_{14}N_6Na_2O_9S_2$ ) is also synthesized via a sequential process.

- First Diazotization & Coupling: p-Nitroaniline is diazotized and coupled with H-Acid under acidic conditions.
- Second Diazotization & Coupling: Aniline is diazotized and coupled with the resulting monoazo compound under alkaline conditions to yield the final disazo dye.



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Figure 2: Synthesis Pathway of Naphthol Blue Black (C.I. Acid Black 1)

## Quantitative Data and Performance Characteristics

The performance of an acid dye is determined by its affinity for the substrate and its fastness properties—resistance to fading or bleeding under various conditions like light, washing, and perspiration. Trisazo acid dyes are generally valued for their high tinctorial strength and good all-around fastness.

| Property                          | C.I. Acid Black 210 (Trisazo)      | Naphthol Blue Black (C.I. Acid Black 1, Disazo) |
|-----------------------------------|------------------------------------|---|
| Molecular Weight                  | 938.02 g/mol (dipotassium salt)[9] | 616.49 g/mol (disodium salt)[9]                 |
| $\lambda_{\text{max}}$ (in water) | ~604-612 nm[11][12]                | ~618-622 nm[9][13]                              |
| Light Fastness (Wool)             | 7 (on a scale of 1-8)[14]          | 4-5 (Typical for non-metallized azo dyes)       |
| Wash Fastness (Wool)              | 4-5 (on a scale of 1-5)[14]        | 3-4 (Typical for non-metallized azo dyes)       |
| Perspiration Fastness             | 5 (on a scale of 1-5)[14]          | 3-4 (Typical for non-metallized azo dyes)       |
| Primary Substrates                | Wool, Silk, Nylon, Leather[9][10]  | Wool, Silk, Nylon, Histological Staining[6][9]  |

## Applications

Trisazo acid dyes are predominantly used in applications requiring deep, fast colors on proteinaceous or polyamide substrates.

## Industrial Applications

- **Textile Dyeing:** The primary application is the dyeing of wool, silk, and nylon fibers, where they produce deep black shades with excellent fastness, suitable for apparel, upholstery, and technical textiles.[9][10]
- **Leather Finishing:** Acid Black 210 is extensively used to dye chrome-tanned leather, providing a uniform and durable black finish for footwear, bags, and garments.[5][15]
- **Paper and Inks:** These dyes are also used for coloring paper and as a component in black inks due to their high water solubility and strong color.[15]

## Applications in Research and Diagnostics

While industrial applications dominate, certain complex acid dyes have found important niches in biomedical and research settings.

- **Biological Staining:** Naphthol Blue Black (often called Amido Black 10B in this context) is a widely used biological stain for proteins. It is employed in techniques like polyacrylamide gel electrophoresis (PAGE) to visualize protein bands and for staining proteins on transfer membranes (Western blotting).[9] It is also used in histology and cytology to stain cellular components.[16]
- **Tumor Hypoxia Imaging:** Azo compounds, in general, are being investigated for their potential in cancer research. The azo bond can be cleaved by azoreductase enzymes, which are overexpressed in the hypoxic (low oxygen) environments characteristic of solid tumors. This property makes azo dyes potential candidates for developing prodrugs that release a therapeutic agent specifically in the tumor microenvironment or as fluorescent probes for imaging hypoxic regions.[17]
- **Drug Delivery:** The selective reduction of the azo bond by microorganisms in the colon has led to the development of azo-based systems for colon-targeted drug delivery.[4] Therapeutic agents can be linked via an azo bond to a carrier molecule, which passes through the upper gastrointestinal tract intact and releases the drug only upon reaching the colon.[14][16]

## Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and performance evaluation of trisazo acid dyes.

### Laboratory Synthesis of a Trisazo Acid Dye (Based on C.I. Acid Black 210 Chemistry)

Disclaimer: This is a representative protocol. All work should be conducted in a fume hood with appropriate personal protective equipment.

#### Step 1: Preparation of Monoazo Intermediate (Intermediate 1)

- **Diazotization of DASA:** Suspend 0.1 mol of 4-Amino-N-(4-aminophenyl)benzenesulfonamide (DASA) in 200 mL of water and 25 mL of concentrated HCl. Cool the mixture to 0-5°C in an ice-salt bath.

- Slowly add a solution of 0.21 mol of sodium nitrite in 50 mL of water, keeping the temperature below 5°C. Stir for 1 hour until diazotization is complete (test with starch-iodide paper).
- Coupling: In a separate beaker, dissolve 0.1 mol of H-Acid in 200 mL of water with sodium carbonate to maintain a pH of 4.0-5.0. Cool to 5°C.
- Slowly add the bis-diazo DASA solution to the H-Acid solution, maintaining the pH at 4.0-5.0 with the addition of sodium carbonate solution. Stir for 4-6 hours until the coupling is complete.

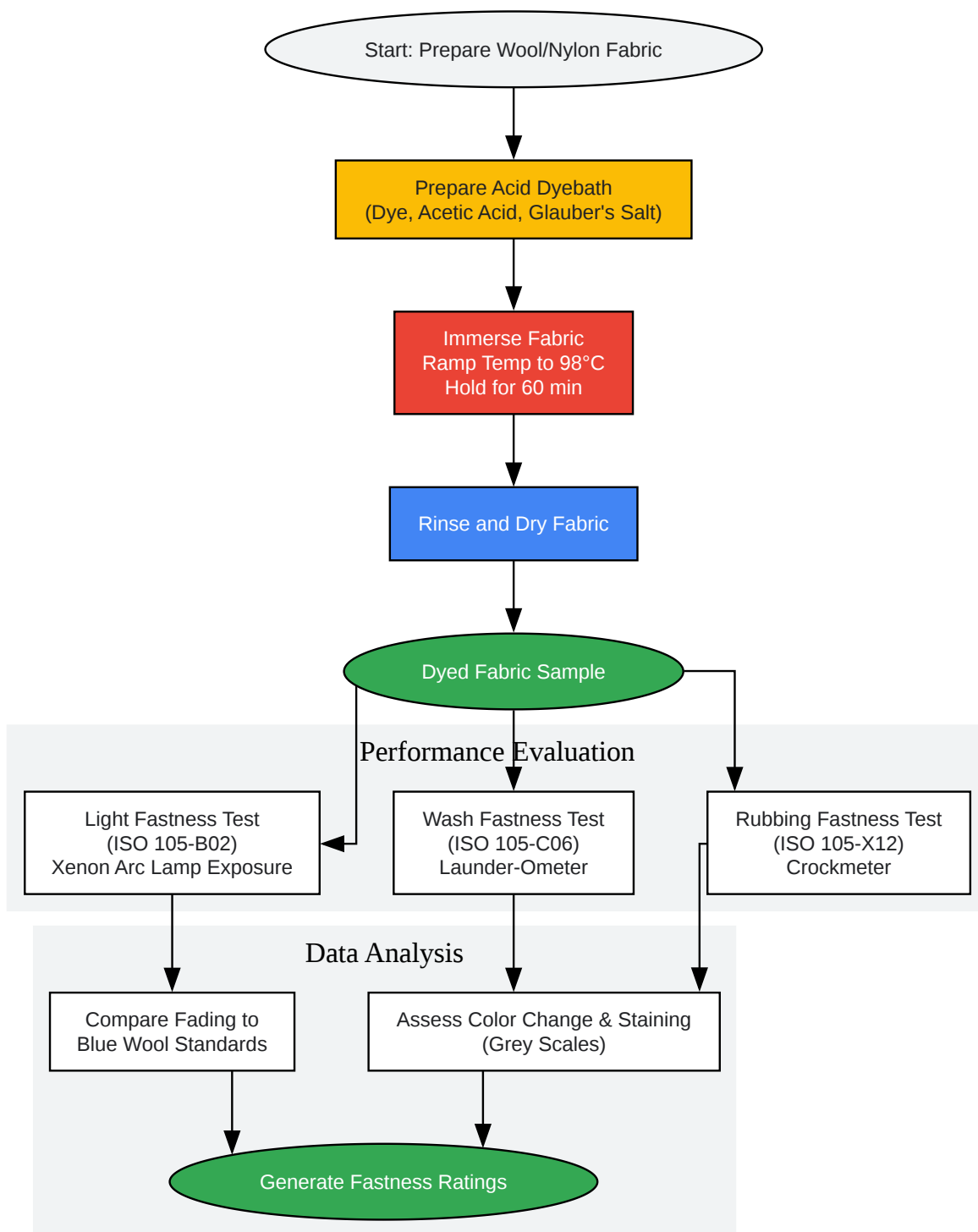
#### Step 2: Preparation of Disazo Intermediate (Intermediate 2)

- Diazotization of p-Nitroaniline: In a separate beaker, dissolve 0.1 mol of p-nitroaniline in 100 mL of water and 25 mL of concentrated HCl. Cool to 0-5°C and add a solution of 0.1 mol of sodium nitrite in 30 mL of water. Stir for 30 minutes.
- Coupling: Adjust the pH of the Intermediate 1 solution from Step 1 to 8.0-9.0 with a sodium hydroxide solution, keeping the temperature at 5-10°C.
- Slowly add the diazotized p-nitroaniline solution. Stir for 4-6 hours, maintaining the alkaline pH, until coupling is complete.

#### Step 3: Synthesis of Final Trisazo Dye (C.I. Acid Black 210)

- Coupling: Dissolve 0.1 mol of m-Phenylenediamine in 100 mL of water.
- Add this solution to the Intermediate 2 solution from Step 2. Adjust the pH to 7.5-8.5 and stir at room temperature for 8-12 hours.
- Isolation: Salt out the final dye by adding sodium chloride until precipitation is complete. Filter the solid product, wash with a brine solution, and dry in an oven at 60-70°C.

## Protocol for Dyeing and Fastness Testing



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Figure 3: Experimental Workflow for Dye Application and Testing



### 1. Dyeing Procedure (Exhaust Dyeing of Wool)

- Prepare a dyebath with a liquor ratio of 40:1 (40 mL water for every 1 g of fabric).
- Add 2% dye on weight of fabric (o.w.f.), 10% o.w.f. Glauber's salt (sodium sulfate) as a leveling agent, and adjust the pH to 4.5-5.5 with acetic acid.
- Immerse the wetted wool fabric into the dyebath at 40°C.
- Raise the temperature to 98-100°C over 45 minutes.
- Hold at this temperature for 60 minutes, ensuring gentle agitation.
- Allow the bath to cool, then remove the fabric, rinse thoroughly with cold water, and air dry.

### 2. Evaluation of Light Fastness (ISO 105-B02)

- A portion of the dyed fabric is partially covered.
- The specimen is exposed to a calibrated xenon arc lamp, which simulates natural daylight, alongside a set of standardized Blue Wool references (rated 1 to 8).
- The exposure continues until a specified color change is observed on the sample or the references.
- The lightfastness is rated by comparing the degree of fading of the specimen to that of the Blue Wool standards.

### 3. Evaluation of Wash Fastness (ISO 105-C06)

- A specimen of the dyed fabric is stitched to a standard multifiber fabric (containing strips of different fibers like cotton, nylon, wool, etc.).
- The composite sample is washed in a Launder-Ometer at a specified temperature (e.g., 40°C or 50°C) with a standard soap solution and stainless steel balls for mechanical action.
- After washing and drying, the color change of the original sample and the staining on each strip of the multifiber fabric are assessed using standardized Grey Scales (rated 1 to 5).

## Conclusion

Trisazo acid dyes, born from a century of chemical innovation, represent a critical class of colorants for achieving deep, durable shades on protein and polyamide fibers. The synthesis of molecules like C.I. Acid Black 210 is a testament to the precise control chemists have achieved over complex aromatic reactions. Beyond their traditional industrial roles in textiles and leather, the unique chemical properties of the azo linkage offer intriguing possibilities for the future, particularly in the biomedical field. For researchers and drug development professionals, understanding the chemistry of these complex molecules—from their synthesis and fiber interactions to their potential for targeted biological activity—opens new avenues for the creation of advanced materials, diagnostics, and therapeutic systems.

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